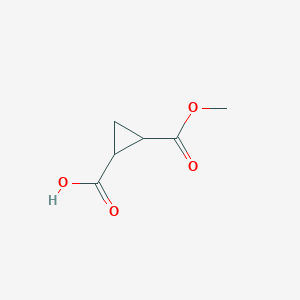

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Overview

Description

“2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.13 g/mol . The IUPAC name for this compound is 2-methoxycarbonylcyclopropane-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid” can be represented by the InChI code1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) . The Canonical SMILES representation is COC(=O)C1CC1C(=O)O . Physical And Chemical Properties Analysis

“2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid” has a molecular weight of 144.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 144.04225873 g/mol . The topological polar surface area is 63.6 Ų . The compound has a heavy atom count of 10 . The compound is an oil with a melting point of 46-47 .Scientific Research Applications

Alleviating Heat Stress Damage in Marine Algae

The compound and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis . The application of the compound increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .

Enhancing Tolerance to Heat Stress

The compound and its analogs, such as 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid, have been found to enhance tolerance to heat stress . This suggests that the compound acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .

Profiling of Phytohormones in Arabidopsis

The compound has been used in the profiling of phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry . This method enables a very straightforward approach for indirect ethylene study and explores how it interacts, based on content levels, with other phytohormonal groups in plants .

Role as a Signal in Cell Elongation

An analysis of cell elongation in roots treated with the cellulose biosynthesis inhibitor isoxaben provided further support that the compound acts as a signal .

Accumulation and Transport in Plant Cells

Although less abundant, a number of examples can be found of cell type-specific gene expression analyses . This suggests that the compound might play a role in the accumulation and transport of certain substances in plant cells .

Potential Role in Sustainable Agriculture Practices

While not directly linked to the compound, understanding the molecular underpinnings of the interaction between the compound and other substances can pave the way for improved crop protection strategies and lead to advancements in sustainable agriculture practices .

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that cyclopropane carboxylic acids can participate in various chemical reactions, potentially influencing biological systems .

Biochemical Pathways

Given the compound’s structure, it could potentially be involved in reactions with nucleophiles

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid are not well studied. As a small molecule, it may have good absorption and distribution characteristics. Its metabolism and excretion profiles are currently unknown .

properties

IUPAC Name |

2-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.